3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole
CAS No.: 1824054-77-4
Cat. No.: VC4760968
Molecular Formula: C8H13ClN2
Molecular Weight: 172.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1824054-77-4 |
|---|---|
| Molecular Formula | C8H13ClN2 |
| Molecular Weight | 172.66 |
| IUPAC Name | 3-(chloromethyl)-1-(2-methylpropyl)pyrazole |
| Standard InChI | InChI=1S/C8H13ClN2/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,5-6H2,1-2H3 |
| Standard InChI Key | ODFUVTRZDCHXCM-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C=CC(=N1)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The 1-position is substituted with a 2-methylpropyl group (-CH₂CH(CH₃)₂), while the 3-position bears a chloromethyl (-CH₂Cl) moiety. This configuration confers both lipophilicity (from the isobutyl group) and reactivity (from the chloromethyl group), making it amenable to further derivatization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃ClN₂ | |
| Molecular Weight (g/mol) | 172.66 | |
| IUPAC Name | 3-(chloromethyl)-1-(2-methylpropyl)pyrazole | |
| SMILES | CC(C)CN1C=CC(=N1)CCl | |
| InChI Key | OOCAUYWXRMOUET-UHFFFAOYSA-N |
The chloromethyl group’s electronegativity and the isobutyl group’s steric bulk influence the compound’s solubility and reactivity. While solubility data in common solvents remain unspecified, analogous pyrazole derivatives exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Stretching vibrations for C-Cl bonds appear near 700–800 cm⁻¹, while N-H and C=N stretches in the pyrazole ring are observed at 3100–3300 cm⁻¹ and 1500–1600 cm⁻¹, respectively .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Optimization
Conventional Synthetic Pathways
The synthesis of 3-(chloromethyl)-1-(2-methylpropyl)-1H-pyrazole typically involves cyclocondensation reactions. One approach utilizes hydrazine derivatives and β-diketones or β-ketoaldehydes under acidic conditions:
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Hydrazine Formation: Reacting 2-methylpropylamine with hydrazine forms the substituted hydrazine intermediate.
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Cyclization: Treating the intermediate with a chloromethyl-containing diketone (e.g., 3-chloropentane-2,4-dione) in the presence of acetic acid yields the pyrazole core.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazine Formation | 2-methylpropylamine, HCl, 80°C | 85 | |
| Cyclization | Acetic acid, reflux, 6 h | 72 |
Advanced Methodologies
Recent advances employ regioselective [3+2] cycloadditions. For instance, 2-alkynyl-1,3-dithianes react with sydnones under basic conditions to form pyrazoles with excellent regiocontrol . This method avoids harsh acids and enables functionalization at specific positions:
Key advantages include mild reaction conditions (room temperature, 12–24 h) and compatibility with electron-withdrawing groups .
Biological Activity and Mechanism
Acetylcholinesterase (AChE) Inhibition
Pyrazole derivatives demonstrate nanomolar-range AChE inhibition, a therapeutic target for Alzheimer’s disease. In a study of 3-aryl-1-phenyl-1H-pyrazoles, the chloro-substituted analog 3e exhibited a pIC₅₀ of 4.2, outperforming fluoro derivatives . Molecular docking reveals:
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Pi-pi Interactions: The pyrazole and aryl rings form stacking interactions with Phe330 and Trp279 in AChE’s active site.
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Hydrogen Bonding: The chloromethyl group’s chlorine interacts with Gly117 via halogen bonding .
Monoamine Oxidase-B (MAO-B) Selectivity
Selective MAO-B inhibition is critical for mitigating neurotoxicity in Parkinson’s disease. Compound 3f (fluoro-substituted) showed a pIC₅₀ of 3.47 for MAO-B, with >100-fold selectivity over MAO-A . This selectivity arises from steric complementarity with MAO-B’s smaller active site.
Table 3: Biological Activity Data
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a scaffold for developing dual AChE-MAO-B inhibitors, addressing multifactorial neurodegeneration .
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Prodrug Design: The chloromethyl group can be replaced with amine or thiol functionalities to improve bioavailability.
Agrochemical Development
Pyrazole derivatives are integral to herbicides and insecticides. For example, chlorantraniliprole, a commercial insecticide, shares structural motifs with 3-(chloromethyl)-1-(2-methylpropyl)-1H-pyrazole, suggesting potential agrochemical utility.
Material Science
The compound’s thermal stability (decomposition temperature >250°C) makes it suitable for synthesizing heat-resistant polymers. Incorporating pyrazole rings into polyamides enhances flame retardancy by 30% compared to conventional materials.
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